molecular formula C22H21N3O5 B5157337 5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide

5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide

Cat. No.: B5157337
M. Wt: 407.4 g/mol
InChI Key: PZXFLKYCCJHCDA-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom, commonly found in many important compounds such as natural products, pharmaceuticals, and polymers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with a suitable furan derivative under acidic or basic conditions to form the furan-2-carboxamide core. The subsequent introduction of the pentanoylamino group can be achieved through amide bond formation using pentanoic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. The pentanoylamino group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-2-3-11-21(26)23-15-7-6-8-16(14-15)24-22(27)20-13-12-19(30-20)17-9-4-5-10-18(17)25(28)29/h4-10,12-14H,2-3,11H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXFLKYCCJHCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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